molecular formula C22H19N5O4 B11486152 8-(2-hydroxyphenyl)-7-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

8-(2-hydroxyphenyl)-7-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B11486152
M. Wt: 417.4 g/mol
InChI Key: OSHRLABFMPXGSU-UHFFFAOYSA-N
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Description

8-(2-HYDROXYPHENYL)-7-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE: is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(2-HYDROXYPHENYL)-7-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the core imidazo[1,2-g]purine structure, followed by the introduction of the hydroxyphenyl and methoxyphenyl groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, this compound is studied for its potential interactions with enzymes and receptors, which could lead to the development of new biochemical tools.

Medicine: The compound’s unique structure makes it a candidate for drug discovery, particularly in the development of anti-inflammatory, anticancer, and antimicrobial agents.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-(2-HYDROXYPHENYL)-7-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

  • 8-(2-HYDROXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H-IMIDAZO[1,2-G]PURINE-2,4-DIONE
  • 7-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H-IMIDAZO[1,2-G]PURINE-2,4-DIONE

Comparison: Compared to similar compounds, 8-(2-HYDROXYPHENYL)-7-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE stands out due to the presence of both hydroxyphenyl and methoxyphenyl groups. This dual substitution pattern enhances its potential biological activity and provides unique chemical properties that can be exploited in various applications.

Properties

Molecular Formula

C22H19N5O4

Molecular Weight

417.4 g/mol

IUPAC Name

6-(2-hydroxyphenyl)-7-(4-methoxyphenyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C22H19N5O4/c1-24-19-18(20(29)25(2)22(24)30)26-12-16(13-8-10-14(31-3)11-9-13)27(21(26)23-19)15-6-4-5-7-17(15)28/h4-12,28H,1-3H3

InChI Key

OSHRLABFMPXGSU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC=CC=C4O)C5=CC=C(C=C5)OC

Origin of Product

United States

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